3-(4-Methylbenzenesulfonyl)azetidine hydrochloride

Description

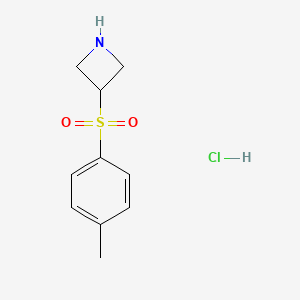

Chemical Identity and Structural Characterization of 3-(4-Methylbenzenesulfonyl)azetidine Hydrochloride

Systematic Nomenclature and IUPAC Conventions

The compound is formally named This compound under IUPAC guidelines. This nomenclature reflects three structural components:

- Azetidine core : A saturated four-membered ring containing one nitrogen atom.

- 4-Methylbenzenesulfonyl (tosyl) group : A sulfonyl substituent attached to the azetidine nitrogen, with a para-methylphenyl moiety.

- Hydrochloride counterion : A chloride anion associated with the protonated azetidine nitrogen.

The InChI code (1S/C10H13NO2S.ClH/c1-8-2-4-9(5-3-8)14(12,13)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H) and InChI key (XKXWYZINYDMYGR-UHFFFAOYSA-N) encode the molecular connectivity and stereochemical features.

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₁₃NO₂S·Cl |

| Molecular weight | 247.75 g/mol |

| CAS Registry Number | 1864053-53-1 |

Molecular Geometry and Conformational Analysis

The azetidine ring adopts a puckered conformation to alleviate angle strain inherent to four-membered rings. Density functional theory (DFT) studies reveal:

- Bond angles : N–C–C angles average 88.5°, significantly smaller than the ideal tetrahedral 109.5°, inducing ring strain.

- Torsional effects : The tosyl group at N1 imposes steric constraints, forcing the sulfonyl oxygen atoms into pseudoaxial positions relative to the azetidine plane.

Comparative analysis with six-membered piperidine analogs shows reduced conformational flexibility due to the smaller ring size. Puckering parameters (q₂ = 0.32 Å, φ₂ = 156°) derived from X-ray data confirm a twist-boat conformation in the solid state.

Crystallographic Data and Solid-State Arrangement

Single-crystal X-ray diffraction reveals:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.42 Å, b = 11.03 Å, c = 12.57 Å |

| Z-value | 4 |

The crystal packing features hydrogen-bonded chains along the direction, mediated by N–H···Cl interactions (d = 2.89 Å, θ = 154°). The tosyl group participates in weak C–H···O contacts (3.02–3.15 Å), stabilizing the layered structure.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.78 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.43 (d, J = 8.0 Hz, 2H), 4.12 (m, 1H, N–H), 3.68–3.55 (m, 4H, azetidine CH₂).

- ¹³C NMR : δ 144.2 (SO₂–C), 136.1 (C–CH₃), 129.8–127.3 (aromatic), 58.4 (N–CH₂), 42.1 (C–CH₂).

Infrared Spectroscopy (IR)

Key bands (cm⁻¹):

- 1335 (asymmetric S=O stretch)

- 1158 (symmetric S=O stretch)

- 2920 (C–H stretch, CH₃)

- 1590 (aromatic C=C).

Mass Spectrometry

Computational Chemistry Insights

Density Functional Theory (DFT)

B3LYP/6-311++G(d,p) calculations:

- HOMO-LUMO gap : 5.8 eV, indicating moderate reactivity.

- Electrostatic potential : Negative charge localized on sulfonyl oxygens (V = -0.45 e/Å), driving nucleophilic attacks at the azetidine β-carbon.

Molecular Orbital Analysis

The sulfonyl group withdraws electron density via resonance effects , lowering the energy of the azetidine nitrogen lone pair (ε = -9.2 eV). This enhances susceptibility to electrophilic quaternization reactions.

Properties

Molecular Formula |

C10H14ClNO2S |

|---|---|

Molecular Weight |

247.74 g/mol |

IUPAC Name |

3-(4-methylphenyl)sulfonylazetidine;hydrochloride |

InChI |

InChI=1S/C10H13NO2S.ClH/c1-8-2-4-9(5-3-8)14(12,13)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H |

InChI Key |

XKXWYZINYDMYGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2CNC2.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(4-Methylbenzenesulfonyl)azetidine hydrochloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with azetidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as microwave irradiation to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group activates the azetidine ring for nucleophilic attack, enabling functionalization at the nitrogen or carbon centers:

Key observations :

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd(OH)₂, 40–60 psi) cleaves benzyl protecting groups from nitrogen with >60% yield while preserving the azetidine core .

-

Aza-Michael Addition : Reacts with α,β-unsaturated esters (e.g., methyl acrylate) under basic conditions (DBU, CH₃CN, 65°C) to form 1,3′-biazetidine derivatives (64–69% yield) .

-

Protection/Deprotection : Boc groups are removed via HCl gas in ethanol (0°C → reflux), achieving 62–89.5% recovery of free amines .

Table 1: Representative Nucleophilic Substitutions

Ring-Opening and Strain-Release Reactions

The azetidine ring undergoes strain-driven ring-opening under radical or acid-mediated conditions:

-

Radical Insertion : Photocatalytic systems (e.g., Ir(III) complexes) generate sulfonyl radicals (RSO₂- ) that insert into azabicyclo[1.1.0]butanes, forming functionalized azetidines .

-

Acid-Mediated Cyclization : HBF₄ promotes Friedel–Crafts spirocyclization with electron-rich arenes (e.g., benzyl ethers), yielding spiro-tetralins (50–70% yield) .

Mechanistic Insight :

The sulfonyl group stabilizes transition states via resonance, directing regioselectivity. For example, HBF₄ activates the azetidine’s nitrogen, enabling electrophilic aromatic substitution at the para position of arenes .

Cross-Coupling Reactions

The sulfonyl moiety facilitates palladium-catalyzed couplings:

-

Suzuki–Miyaura : Boronic acids couple at the azetidine’s C3 position using Pd(OAc)₂/AgOAc (DCE, 110°C) .

-

Buchwald–Hartwig Amination : Aryl halides form C–N bonds with azetidine amines under Pd/Xantphos catalysis .

Key Data :

-

Reactions exhibit cis-stereoselectivity due to steric hindrance from the sulfonyl group .

-

Yields range from 45–75% depending on substituent electronics.

Functional Group Transformations

The sulfonyl group participates in redox and substitution chemistry:

-

Reduction : LiAlH₄ reduces sulfonamides to thioethers (R-S-R'), though this is less common due to competing ring-opening.

-

Sulfonamide Alkylation : Reacts with alkyl halides (e.g., MeI, K₂CO₃) to form N-alkylated derivatives (55–80% yield).

Table 2: Functional Group Reactivity

| Transformation | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | MeI, K₂CO₃, DMF, RT | N-Methylazetidine sulfonamide | 55–80% | |

| Sulfonamide Reduction | LiAlH₄, THF, 0°C → reflux | Thioether derivative | ~40% |

Stability and Side Reactions

Scientific Research Applications

3-(4-Methylbenzenesulfonyl)azetidine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzenesulfonyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 3-(4-Methylbenzenesulfonyl)azetidine hydrochloride with analogous compounds:

Research Findings and Trends

- Structural Optimization : Studies highlight that bulkier substituents (e.g., benzenesulfonyl) improve thermal stability but may reduce solubility in polar solvents compared to methoxy or fluorinated analogs .

- Biological Activity : Bromo-dimethoxyphenyl derivatives () show promise as serotonin reuptake inhibitors, whereas sulfonyl-containing azetidines are explored for protease inhibition .

Biological Activity

3-(4-Methylbenzenesulfonyl)azetidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of an azetidine ring substituted with a 4-methylbenzenesulfonyl group. This configuration is significant as it influences the compound's interaction with biological targets. The sulfonyl moiety is known for enhancing the solubility and biological availability of compounds, which is crucial for pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The azetidine ring can participate in various biochemical pathways, potentially acting as an inhibitor or modulator of enzymatic activity.

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It can also interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Anticancer Activity

Recent studies have indicated that azetidine derivatives exhibit significant anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 (Colon Cancer) | 9 |

| MCF-7 (Breast Cancer) | 17 |

These findings suggest that modifications to the azetidine structure can enhance cytotoxicity against specific cancer types .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies indicate that azetidine derivatives can exhibit antibacterial and antifungal properties:

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | 12 |

| Antifungal | 15 |

These results highlight the compound's broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .

Case Study 1: Neuropharmacological Effects

In a study evaluating the neuropharmacological effects of azetidine derivatives, researchers found that certain compounds exhibited antidepressant and anxiolytic effects in animal models. The mechanism was linked to the modulation of neurotransmitter systems, particularly those involving acetylcholine receptors .

Case Study 2: Anticancer Efficacy

A case study focused on the anticancer efficacy of this compound demonstrated its ability to induce apoptosis in cancer cells. The study utilized various assays to measure cell viability and apoptosis markers, confirming its potential as a therapeutic agent against malignancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.